(R)-2-phenylpropanal
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve a study of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Asymmetric Synthesis and Catalysis
(R)-2-phenylpropanal has significant applications in the field of asymmetric synthesis and catalysis. For instance, it's used in the asymmetric hydroformylation of olefins, where polymer-immobilized chiral phosphine-phosphite–Rh(I) complexes catalyze the formation of 2- and 3-phenylpropanals. This process achieves high catalytic activity, regio-, and enantioselectivities, and allows for recovery and reuse of the catalyst. It's particularly effective for styrene, yielding 2-phenylpropanal with high R enantiomeric excess, demonstrating the compound's utility in creating chiral building blocks for pharmaceuticals and fine chemicals (Nozaki et al., 1999).
Chiroptical Properties and Nanocluster Synthesis
The compound's chiroptical properties are harnessed in the enantioselective synthesis of chiral nanoclusters. Research has successfully achieved the enantioselective synthesis of chiral Au38 nanoclusters using chiral 2-phenylpropane-1-thiol as the ligand. These nanoclusters exhibit distinct circular dichroism (CD) spectra, indicating potential applications in chiral sensing and catalysis due to their chiroptical responses (Xu et al., 2014).
Self-Assembled Monolayers (SAMs) and Surface Chemistry
(R)-2-phenylpropanal derivatives are used in creating self-assembled monolayers (SAMs) on gold surfaces, offering insights into surface chemistry and molecular interactions. The synthesis of these derivatives and their application in forming SAMs provides valuable information regarding the influence of branching on the structure, packing, wetting, and stability of SAMs. This has implications for various applications, including sensor technology and surface engineering (Rittikulsittichai et al., 2017).
Safety And Hazards
This would involve a study of the compound’s toxicity, its potential for causing harm to humans or the environment, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, or ways in which its synthesis or properties could be improved.
Relevant Papers : This would involve a review of the scientific literature to find papers that have been published on the compound. These papers would be analyzed and their findings summarized.
properties
IUPAC Name |
(2R)-2-phenylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-phenylpropanal |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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